molecular formula C13H14ClNSe B14412535 3-(Phenylselanylmethyl)aniline;hydrochloride CAS No. 87740-24-7

3-(Phenylselanylmethyl)aniline;hydrochloride

Cat. No.: B14412535
CAS No.: 87740-24-7
M. Wt: 298.68 g/mol
InChI Key: OHNWLIPTJQXOGN-UHFFFAOYSA-N
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Description

3-(Phenylselanylmethyl)aniline;hydrochloride is an organic compound that features a phenylselanyl group attached to a methyl group, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylselanylmethyl)aniline;hydrochloride can be achieved through several methods. One common approach involves the reaction of aniline with phenylselanyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Phenylselanylmethyl)aniline;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenylselanyl group can be oxidized to form selenoxide derivatives.

    Reduction: Reduction reactions can convert the phenylselanyl group to phenylselenol.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylselanyl group can yield selenoxide derivatives, while reduction can produce phenylselenol .

Scientific Research Applications

3-(Phenylselanylmethyl)aniline;hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of seleno compounds.

    Biology: The compound’s unique properties make it useful in studying biological systems, including enzyme interactions and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where selenium compounds have shown efficacy.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes

Mechanism of Action

The mechanism of action of 3-(Phenylselanylmethyl)aniline;hydrochloride involves its interaction with molecular targets such as enzymes and cellular receptors. The phenylselanyl group can undergo redox reactions, influencing cellular oxidative stress and signaling pathways. These interactions can modulate various biological processes, including apoptosis and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Phenylselanylmethyl)aniline;hydrochloride is unique due to the presence of both the phenylselanyl and aniline groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for research and industrial applications .

Properties

CAS No.

87740-24-7

Molecular Formula

C13H14ClNSe

Molecular Weight

298.68 g/mol

IUPAC Name

3-(phenylselanylmethyl)aniline;hydrochloride

InChI

InChI=1S/C13H13NSe.ClH/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13;/h1-9H,10,14H2;1H

InChI Key

OHNWLIPTJQXOGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Se]CC2=CC(=CC=C2)N.Cl

Origin of Product

United States

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